2-Methyltetrahydrofuran-3-thiol 2-Methyltetrahydrofuran-3-thiol 2-Methyl-3-tetrahydrofuranthiol is a sulfur-containing flavor compound mainly used in meat flavorings.
Natural occurrence: Beef.
Tetrahydro-2-methyl-3-furanthiol, also known as 2-methyl-3-mercaptotetrahydrofuran or 2-methyltetrahydrofuran-3-thiol, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Tetrahydro-2-methyl-3-furanthiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, tetrahydro-2-methyl-3-furanthiol is primarily located in the cytoplasm. Tetrahydro-2-methyl-3-furanthiol has a beef, chicken, and meat taste.
Brand Name: Vulcanchem
CAS No.: 57124-87-5
VCID: VC21166130
InChI: InChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3
SMILES: CC1C(CCO1)S
Molecular Formula: C5H10OS
Molecular Weight: 118.2 g/mol

2-Methyltetrahydrofuran-3-thiol

CAS No.: 57124-87-5

Cat. No.: VC21166130

Molecular Formula: C5H10OS

Molecular Weight: 118.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methyltetrahydrofuran-3-thiol - 57124-87-5

Specification

Description 2-Methyl-3-tetrahydrofuranthiol is a sulfur-containing flavor compound mainly used in meat flavorings.
Natural occurrence: Beef.
Tetrahydro-2-methyl-3-furanthiol, also known as 2-methyl-3-mercaptotetrahydrofuran or 2-methyltetrahydrofuran-3-thiol, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Tetrahydro-2-methyl-3-furanthiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, tetrahydro-2-methyl-3-furanthiol is primarily located in the cytoplasm. Tetrahydro-2-methyl-3-furanthiol has a beef, chicken, and meat taste.
CAS No. 57124-87-5
Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
IUPAC Name 2-methyloxolane-3-thiol
Standard InChI InChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3
Standard InChI Key DBPHPBLAKVZXOY-UHFFFAOYSA-N
SMILES CC1C(CCO1)S
Canonical SMILES CC1C(CCO1)S

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